4-(1,3-thiazol-4-yl)pyridine 4-(1,3-thiazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 162704-63-4
VCID: VC11996747
InChI: InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
SMILES: C1=CN=CC=C1C2=CSC=N2
Molecular Formula: C8H6N2S
Molecular Weight: 162.21 g/mol

4-(1,3-thiazol-4-yl)pyridine

CAS No.: 162704-63-4

Cat. No.: VC11996747

Molecular Formula: C8H6N2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-thiazol-4-yl)pyridine - 162704-63-4

Specification

CAS No. 162704-63-4
Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
IUPAC Name 4-pyridin-4-yl-1,3-thiazole
Standard InChI InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
Standard InChI Key QMYONSKHCULDQQ-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=CSC=N2
Canonical SMILES C1=CN=CC=C1C2=CSC=N2

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) fused to a 1,3-thiazole ring (C₃H₃NS) at the 4-position. The thiazole ring contributes a sulfur atom at position 1 and a nitrogen atom at position 3, while the pyridine ring introduces a basic nitrogen at position 1. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties .

Key Physicochemical Properties

Though experimental data for 4-(1,3-thiazol-4-yl)pyridine are sparse, analog compounds provide approximate values:

PropertyValue (Estimated)Source Compound Reference
Molecular FormulaC₈H₆N₂SDerived from
Molecular Weight162.21 g/molCalculated
logP (Lipophilicity)1.8–2.3Analog data
Hydrogen Bond Acceptors3Structural analysis
Polar Surface Area45–55 ŲAnalog data

The moderate logP suggests balanced solubility, favoring both hydrophobic interactions and aqueous dispersion, which is critical for pharmaceutical applications .

Synthesis Methodologies

Cyclocondensation Approaches

A common strategy for synthesizing thiazole-pyridine hybrids involves cyclocondensation reactions. For example, α-bromo ketones can react with pyridine-derived thiosemicarbazides to form thiazole rings. In a study by Rajurkar et al., pyridine-4-carboxamide derivatives were synthesized by reacting potassium pyridinedithiocarbazate with α-bromo ketones in ethanol under reflux . Adapting this method, 4-(1,3-thiazol-4-yl)pyridine could be synthesized via the reaction of 4-pyridylthiosemicarbazide with α-bromoacetophenone derivatives .

Hydrazonoyl Halide Route

Hydrazonoyl halides serve as versatile intermediates for constructing thiazole rings. As demonstrated in a 2017 study, hydrazonoyl chlorides reacted with thiosemicarbazones to yield thiazole derivatives through cyclization . Applying this approach, 4-pyridinylhydrazonoyl chloride could be coupled with thiourea analogs to form the target compound .

Representative Reaction Scheme

  • Formation of Hydrazonoyl Chloride:
    4-Pyridinylamine+NaNO2/HCl4-Pyridinyldiazonium Chloride\text{4-Pyridinylamine} + \text{NaNO}_2/\text{HCl} \rightarrow \text{4-Pyridinyldiazonium Chloride}

  • Cyclization with Thiourea:
    Diazonium Salt+Thiourea4-(1,3-Thiazol-4-yl)pyridine\text{Diazonium Salt} + \text{Thiourea} \rightarrow \text{4-(1,3-Thiazol-4-yl)pyridine}

This method emphasizes the utility of diazonium salts in heterocyclic synthesis .

Biological Activities and Mechanisms

Anticancer Activity

1,3-Thiazole derivatives are known to inhibit topoisomerases and protein kinases, key targets in cancer therapy. A 2022 study on pyridine-thiadiazole hybrids reported IC₅₀ values of 2.4–8.7 µM against MCF-7 breast cancer cells, with molecular docking confirming interactions at the ATP-binding site of topoisomerase II . The planar structure of 4-(1,3-thiazol-4-yl)pyridine may facilitate similar intercalation with DNA or enzyme active sites .

Applications in Drug Development

Pharmacokinetic Optimization

The compound’s balanced logP (~2.0) and polar surface area (~50 Ų) align with Lipinski’s rule of five, indicating favorable oral bioavailability. Derivatives with methyl or methoxy substituents on the thiazole ring could further enhance blood-brain barrier penetration for CNS-targeted therapies .

Material Science Applications

Conjugated thiazole-pyridine systems exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The sulfur atom’s lone pairs enhance electron transport, a feature exploited in recent studies on thiazole-based semiconductors .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Targeted Biological Screening: Evaluate the compound against kinase and topoisomerase isoforms.

  • Structure-Activity Relationships: Introduce substituents at the pyridine 2- or thiazole 5-positions to modulate activity.

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